molecular formula C11H9NO3 B8566346 Methyl 3-phenylisoxazole-4-carboxylate

Methyl 3-phenylisoxazole-4-carboxylate

Cat. No.: B8566346
M. Wt: 203.19 g/mol
InChI Key: OZBXRLIQRLBLFK-UHFFFAOYSA-N
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Description

Methyl 3-phenylisoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-phenyl-4-isoxazolecarboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another approach involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures .

Industrial Production Methods

Industrial production methods for methyl 3-phenyl-4-isoxazolecarboxylate often utilize scalable and efficient synthetic routes. These methods may involve the use of metal-free synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenylisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 3-phenyl-4-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 3-phenyl-4-isoxazolecarboxylate include:

Uniqueness

Methyl 3-phenylisoxazole-4-carboxylate is unique due to its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 3-phenyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C11H9NO3/c1-14-11(13)9-7-15-12-10(9)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

OZBXRLIQRLBLFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CON=C1C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of (E)- and/or (Z)—N-hydroxy-benzenecarboximidoyl chloride (12.0 g, 77 mmol) and 4-nitro-benzoic-acid (E)-2-methoxycarbonyl-vinyl ester (9.7 g, 39 mmol) in dichloromethane (200 mL) was added triethylamine (20.9 mL, 150 mml) and the resulting solution stirred overnight at room temperature. The mixture was then diluted with dichloromethane (500 mL) and the organic extract removed and washed with water, dried over sodium sulfate and evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 4:1) afforded the title product (3.1 g, 40%) which was obtained as a light yellow oil. MS: m/e=204.2 [M+H]+.
[Compound]
Name
( E )-
Quantity
0 (± 1) mol
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reactant
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12 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.9 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
40%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
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Name
COC(=O)c1conc1-c1ccc(F)cc1
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

This compound was synthesised following the procedure described for Compound 8C but using benzaldoxime instead of 4-fluorobenzaldoxime as a starting material. The crude was purified twice by flash chromatography (toluene-acetone 96:4 followed by toluene) to give the title compound as an oil (35%).
Name
Compound 8C
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0 (± 1) mol
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0 (± 1) mol
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Yield
35%

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